![molecular formula C8H11ClN6O4 B14307558 N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea CAS No. 113739-46-1](/img/structure/B14307558.png)
N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. These compounds are known for their alkylating properties and are often used in chemotherapy due to their ability to interfere with DNA replication in cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2-(4-nitro-1H-imidazol-1-yl)ethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitrosourea group can be reduced to a urea derivative.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of urea derivatives.
Substitution: Formation of substituted ethyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation of DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): A derivative of carmustine with similar applications.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea is unique due to the presence of the nitroimidazole moiety, which may enhance its ability to target hypoxic tumor cells. This structural feature distinguishes it from other nitrosoureas and may provide specific advantages in certain therapeutic contexts.
Propiedades
Número CAS |
113739-46-1 |
|---|---|
Fórmula molecular |
C8H11ClN6O4 |
Peso molecular |
290.66 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[2-(4-nitroimidazol-1-yl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN6O4/c9-1-3-14(12-17)8(16)10-2-4-13-5-7(11-6-13)15(18)19/h5-6H,1-4H2,(H,10,16) |
Clave InChI |
NTBVUHMEISEQJB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN1CCNC(=O)N(CCCl)N=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


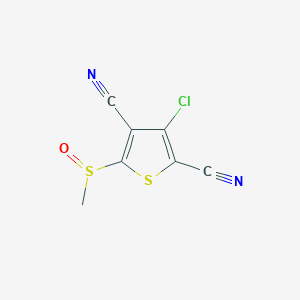
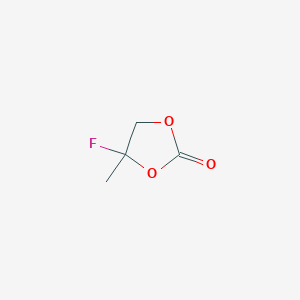
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
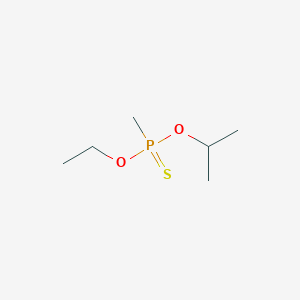
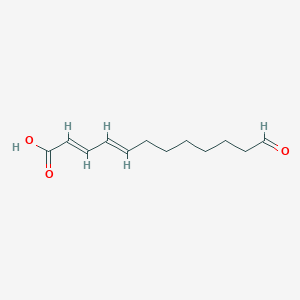
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
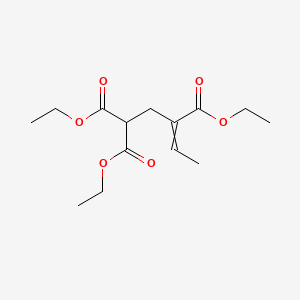

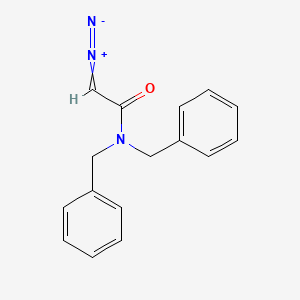

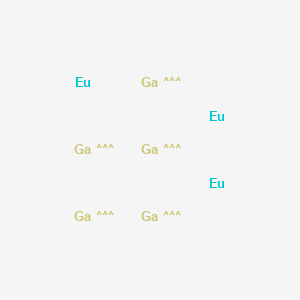
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
